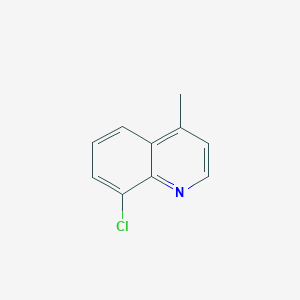

8-Chloro-4-methylquinoline

Vue d'ensemble

Description

8-Chloro-4-methylquinoline is a chemical compound with the empirical formula C10H8ClN . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been a subject of research. Various synthesis protocols have been reported, including classical reaction methodologies such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols have also been used for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular weight of this compound is 177.63 . The InChI (International Chemical Identifier) key, which provides electronic information about the molecule’s structure, is PGDPMZFATHZAIQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .

Physical And Chemical Properties Analysis

This compound is a solid substance . Its empirical formula is C10H8ClN, and it has a molecular weight of 177.63 .

Applications De Recherche Scientifique

Antimicrobial Potentials in Food Preservation:

- The antimicrobial activities of 4-methylquinoline analogues, including 8-Chloro-4-methylquinoline, have been studied for developing natural preservatives against foodborne bacteria. Compounds like 2-methyl-8-hydroxyquinoline showed potent activities against various foodborne bacteria, highlighting their potential as eco-friendly food supplemental agents and pharmaceuticals (Kim, Lee, Yang, & Lee, 2014).

Applications in Corrosion Inhibition:

- Novel 8-hydroxyquinoline derivatives, including those based on the this compound structure, have been synthesized and tested as corrosion inhibitors for mild steel in acidic environments. These compounds showed significant inhibition performance, suggesting their utility in protecting metal surfaces (Rbaa et al., 2019).

Synthesis and Characterization for Chemical Research:

- Research on this compound includes the synthesis and characterization of its analogues, exploring their structural and spectroscopic characteristics for potential application in various chemical and pharmaceutical fields (Murugavel et al., 2018).

Photolysis in Aqueous Systems:

- Studies have investigated the photodegradation of quinolinecarboxylic herbicides, closely related to this compound, in aqueous solutions under different irradiation conditions. This research is crucial in understanding the environmental fate and breakdown of such compounds (Pinna & Pusino, 2012).

Antidepressant and Antifungal Evaluation:

- Compounds related to this compound have been synthesized and evaluated for their antidepressant and antifungal activities. This includes studying their efficacy in various biological models, thereby contributing to the development of new therapeutic agents (Kumar et al., 2011).

Mécanisme D'action

Safety and Hazards

8-Chloro-4-methylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

Quinoline and its derivatives, including 8-Chloro-4-methylquinoline, have been the focus of many research studies due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

Propriétés

IUPAC Name |

8-chloro-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-5-6-12-10-8(7)3-2-4-9(10)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPZRQVQAVVSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299793 | |

| Record name | 8-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35817-47-1 | |

| Record name | NSC132875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

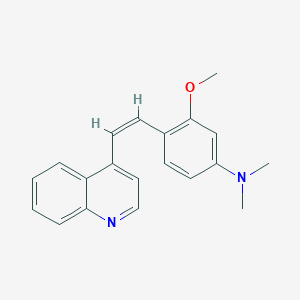

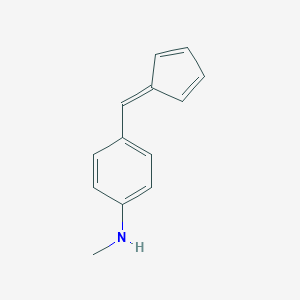

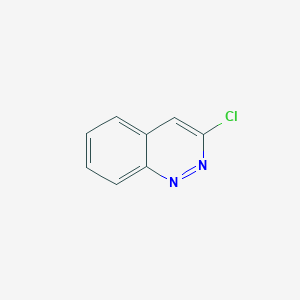

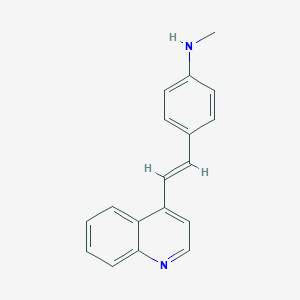

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(E)-inden-1-ylidenemethyl]phenyl]acetamide](/img/structure/B182654.png)

![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)

![Benzenamine, 4-[2-(4-quinolinyl)ethenyl]-](/img/structure/B182661.png)